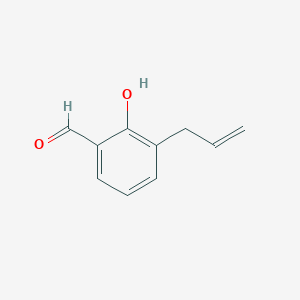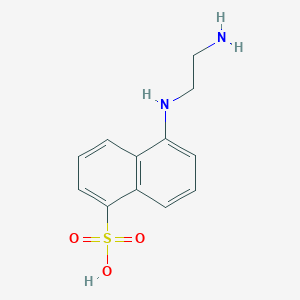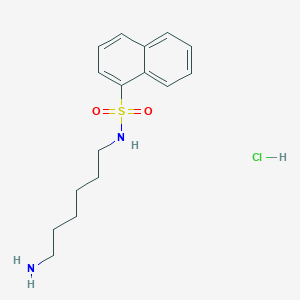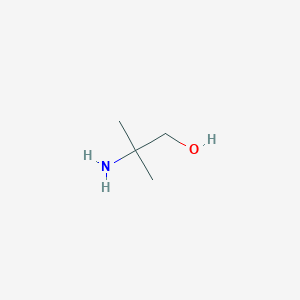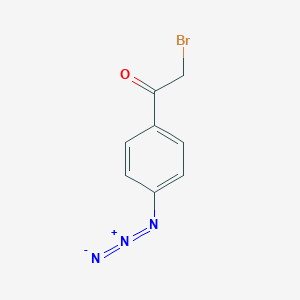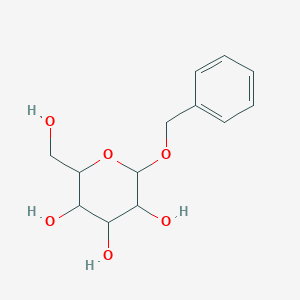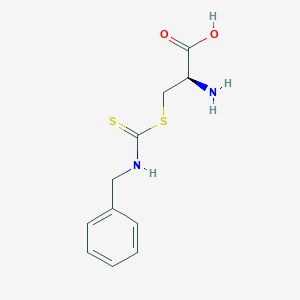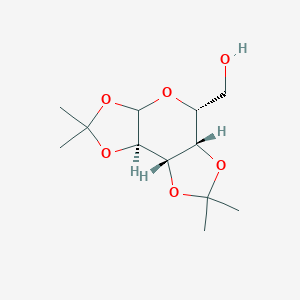
1,2:3,4-Di-O-isopropylidene-alfa-D-galactopiranosa
Descripción general
Descripción
1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose (DIPG) is a cyclic sugar molecule that has found use in a variety of scientific applications. It is a derivative of the naturally occurring sugar, galactose, and is synthesized by a variety of methods. DIPG is an important molecule in the field of biochemistry and has been used to study the structure and function of proteins, carbohydrates, and other biological molecules. In addition, it has been used in the synthesis of pharmaceuticals, as well as in the development of new materials.
Aplicaciones Científicas De Investigación
Reacciones Bioquímicas
Este compuesto se utiliza principalmente en reacciones bioquímicas . Juega un papel crucial en varios procesos bioquímicos, y su estructura única lo convierte en un componente importante en muchas reacciones.
Intermedio Medicamento
También se utiliza como intermedio farmacéutico . El compuesto puede utilizarse en la síntesis de diversos productos farmacéuticos, contribuyendo al desarrollo de nuevos medicamentos y tratamientos.
Síntesis Asistida por Ultrasonido
En un estudio, la síntesis de 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) se llevó a cabo con la ayuda de ultrasonidos en presencia de cloruro férrico como catalizador . Se investigaron los efectos de algunos parámetros de reacción (por ejemplo, potencia y frecuencia de los ultrasonidos, temperatura de reacción, relación de masa del reactivo) sobre el rendimiento .
Producción de Glucosa Endógena
Se desarrolló un método de triple trazador para proporcionar flujos absolutos que contribuyen a la producción de glucosa endógena y los flujos del ciclo del ácido tricarboxílico (TCA) hepático en ratas en ayuno de 24 h mediante el análisis de resonancia magnética nuclear (RMN) de (2)H y (13)C de un único derivado de glucosa .
Síntesis Química
El compuesto se utiliza en la síntesis química . Su estructura y propiedades únicas lo convierten en un componente valioso en la síntesis de diversos compuestos químicos.
Ciencia de Materiales
En el campo de la ciencia de los materiales, este compuesto puede utilizarse en el desarrollo de nuevos materiales . Sus propiedades únicas pueden contribuir a la creación de materiales con características novedosas.
Propiedades
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4064-06-6 | |
| Record name | 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004064066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylidenegalactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in scientific research?
A1: 1,2:3,4-Di-O-isopropylidene-D-galactopyranose serves as a valuable building block in carbohydrate chemistry. Its versatility stems from the presence of a reactive primary hydroxyl group while the remaining hydroxyl groups are protected as isopropylidene acetals. This allows for selective chemical transformations, making it a key intermediate in the synthesis of various complex carbohydrates, glycoconjugates, and other biologically relevant molecules. [, , , , , , , , , , , , , , , ]
Q2: Can you describe the structural characterization of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose?
A2:
- Spectroscopic Data: Characterization typically involves NMR (1H and 13C), confirming the structure and purity. [, ]
Q3: What is the conformational preference of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in solution?
A3: Studies using NMR and molecular modeling techniques have determined that 1,2:3,4-Di-O-isopropylidene-D-galactopyranose primarily adopts a skew-boat conformation in solution. The preferred conformation is influenced by the solvent, with the C6 side chain and hydroxyl group orientation varying between deuteriochloroform, water, toluene, and DMSO. [, ]
Q4: How is 1,2:3,4-Di-O-isopropylidene-D-galactopyranose utilized in polymer chemistry?
A4: This compound serves as a monomer for synthesizing glycopolymers. The reactive hydroxyl group can be modified to introduce polymerizable groups, enabling its incorporation into various polymer architectures, including linear polymers, block copolymers, and hyperbranched polymers. These glycopolymers find applications in drug delivery, biomimetic materials, and biodetection due to their biocompatibility and ability to interact with biological systems. [, , , , , , , ]
Q5: Can 1,2:3,4-Di-O-isopropylidene-D-galactopyranose be used to create stimuli-responsive materials?
A5: Yes, incorporating 1,2:3,4-Di-O-isopropylidene-D-galactopyranose into block copolymers with stimuli-responsive segments, such as poly(N-isopropylacrylamide) or poly(2-(dimethylamino)ethyl methacrylate), enables the creation of materials that respond to changes in temperature or pH. For example, spherical brushes with temperature-responsive properties have been synthesized and their behavior studied using dynamic light scattering and electron microscopy. [, , , ]
Q6: Are there any known applications of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in photodynamic therapy?
A6: Research has explored the use of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose as a building block for synthesizing glycosylated zinc(II) phthalocyanines. These compounds show potential as photosensitizers in photodynamic therapy, exhibiting photocytotoxicity against cancer cell lines. The glycosylation with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose influences the aggregation behavior, cellular uptake, and photodynamic activity of the phthalocyanines. []
Q7: What are the limitations and challenges associated with using 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in research?
A7: While versatile, working with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose requires careful consideration of protecting group strategies. The isopropylidene groups, while offering protection, can be sensitive to acidic conditions and may require selective deprotection or manipulation depending on the desired synthetic outcome. Additionally, the synthesis of complex carbohydrate derivatives often involves multi-step procedures, necessitating optimization and purification at each stage. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




